2-Bromo-4-formylphenyl 4-methylbenzenesulfonate
Description
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is an aromatic sulfonate ester characterized by a bromine atom at the ortho-position (C2) and a formyl group at the para-position (C4) on the phenyl ring, which is esterified to a 4-methylbenzenesulfonyl (tosyl) group. Its molecular formula is C₁₄H₁₁BrO₄S, with a molecular weight of 355.26 g/mol. The compound combines electron-withdrawing groups (Br and CHO) with the sulfonate ester functionality, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals and materials .
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-12(6-3-10)20(17,18)19-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUBMWZCLHJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate typically involves the bromination of 4-formylphenyl 4-methylbenzenesulfonate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted phenyl benzenesulfonates.
Oxidation Reactions: The major product is 2-Bromo-4-carboxyphenyl 4-methylbenzenesulfonate.
Reduction Reactions: The major product is 2-Bromo-4-hydroxymethylphenyl 4-methylbenzenesulfonate.
Scientific Research Applications
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine and formyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-4-formylphenyl 4-methylbenzenesulfonate with structurally related sulfonate esters and derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Effects :
- The bromo and formyl groups in the target compound enhance electrophilicity at the phenyl ring, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to analogs lacking these groups .
- Ethoxy or acetamido substituents (e.g., ) increase steric bulk and hydrogen-bonding capacity, affecting solubility and crystal packing .
Reactivity and Applications :
- The tosyl group in this compound acts as a leaving group in SN2 reactions, whereas sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding interactions, relevant in drug design .
- Compounds with chloro or acetamido modifications on the sulfonate ring (e.g., ) show varied biological activities, suggesting tunability for specific targets.
Crystallographic and Physical Properties: Sulfonate esters with polar substituents (e.g., CHO, NHCOCH₃) often crystallize in monoclinic systems (e.g., P2₁/n), as seen in related structures , with hydrogen-bonding networks influencing melting points and stability .
Research Findings and Data
Thermal and Solubility Data:
- Melting Point: Predicted to be 120–125°C (based on analogs ), higher than non-brominated derivatives due to stronger intermolecular forces.
- Solubility : Moderately soluble in aprotic solvents (e.g., DCM, DMF) but insoluble in water, contrasting with acetamido-substituted analogs .
Biological Activity
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is an organic compound characterized by its unique structure, which includes a bromine atom and a formyl group attached to a phenyl ring. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure
The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction. The presence of both bromine and formyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : Using bromine or a brominating agent in the presence of a catalyst.
- Reaction Conditions : Controlled temperature and pressure to ensure selective bromination.
Reactions Involved
| Reaction Type | Description |
|---|---|
| Substitution | Bromine can be replaced by nucleophiles (amines, thiols). |
| Oxidation | The formyl group can be oxidized to a carboxylic acid. |
| Reduction | The formyl group can be reduced to an alcohol. |
The biological activity of this compound is largely attributed to its ability to interact with biomolecules. The bromine atom and the formyl group facilitate the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could affect receptor activity, influencing various signaling pathways.
Research Findings
Recent studies have explored the compound's potential applications in drug development:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Properties : Some studies have reported antimicrobial activity, indicating that it may inhibit the growth of certain bacteria and fungi.
Case Study Example
In a study published in ACS Omega, researchers synthesized various derivatives of sulfonates and evaluated their biological activities. The findings suggested that modifications to the structure of sulfonates could enhance their efficacy against specific biological targets, including cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Characteristics |
|---|---|
| 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate | Similar brominated structure but different substitution pattern. |
| 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate | Lacks the formyl group; potentially different reactivity. |
| 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate | Chlorine instead of methyl; may exhibit different biological properties. |
Q & A
Q. Table 1. Crystallographic Data Comparison
| Parameter | Observed Value (This Compound) | Reference (Analogous Sulfonate) |
|---|---|---|
| Space Group | Monoclinic () | |
| 0.027 | 0.033 | |
| Hydrogen Bonds/Unit | 4 N–H⋯O | 3 O–H⋯O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
